molecular formula C14H11FN2S B14140048 2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole

2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B14140048
M. Wt: 258.32 g/mol
InChI Key: YXOFSBSKFWCNTL-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 3-fluorophenylmethylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole typically involves the reaction of 3-fluorobenzyl chloride with benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-fluorophenylmethylsulfanyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C14H11FN2S

Molecular Weight

258.32 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C14H11FN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17)

InChI Key

YXOFSBSKFWCNTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)F

Origin of Product

United States

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